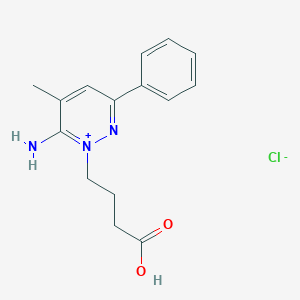

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La preparación del cloruro de famiraprinio involucra varias rutas sintéticas. Un método común incluye la reacción de una amina apropiada con un precursor clorado en condiciones controladas. La reacción típicamente requiere un solvente como etanol o metanol y puede involucrar calentamiento para facilitar la reacción. Los métodos de producción industrial a menudo emplean reactores a gran escala y procesos de flujo continuo para asegurar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

El cloruro de famiraprinio experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula utilizando agua.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una variedad de derivados oxigenados, mientras que las reacciones de sustitución pueden producir una gama de análogos sustituidos.

4. Aplicaciones en Investigación Científica

El cloruro de famiraprinio tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente su interacción con los receptores GABA.

Medicina: Tiene posibles aplicaciones terapéuticas debido a su capacidad de modular la actividad de los neurotransmisores.

Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en diversos procesos industriales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Pharmacological Studies

Pharmacological evaluations have suggested that 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride may act on adrenergic receptors, which are important in various physiological responses including mood regulation and cardiovascular functions. This interaction could lead to potential therapeutic applications in treating depression and anxiety disorders .

Agricultural Applications

Pesticidal Properties

Studies have explored the use of this compound as a pesticide. Its chemical structure suggests potential efficacy against certain pests and pathogens affecting crops. Research indicates that it may disrupt metabolic processes in target organisms, leading to their mortality .

Growth Regulation

The compound has also been investigated for its role as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors, thus contributing to higher agricultural yields .

Material Science

Polymer Chemistry

In material science, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride has been used as a precursor for synthesizing novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

Mecanismo De Acción

El mecanismo de acción del cloruro de famiraprinio implica su interacción con el sitio receptor GABA. Como antagonista competitivo, se une al receptor e inhibe la acción del GABA, un importante neurotransmisor inhibitorio en el sistema nervioso central. Esta inhibición puede conducir a diversos efectos fisiológicos, incluyendo alteración de la excitabilidad neuronal y modulación de las vías de neurotransmisión .

Comparación Con Compuestos Similares

El cloruro de famiraprinio puede compararse con otros antagonistas del receptor GABA, como la bicuculina y la picrotoxina. Si bien todos estos compuestos inhiben la actividad del receptor GABA, el cloruro de famiraprinio es único en su afinidad de unión específica y estructura molecular. Otros compuestos similares incluyen:

Bicuculina: Un antagonista competitivo que se une al receptor GABA e inhibe su actividad.

Picrotoxina: Un antagonista no competitivo que bloquea el canal del receptor GABA.

La estructura única y las propiedades de unión del cloruro de famiraprinio lo convierten en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas.

Actividad Biológica

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known by its CAS number 108894-41-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H18ClN3O2 |

| Molecular Weight | 307.77 g/mol |

| IUPAC Name | 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;hydrochloride |

| InChI Key | MDCYBLVSLOPFAZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate amine with a chlorinated precursor in a solvent such as ethanol or methanol. The reaction conditions often require heating to facilitate the process, and industrial methods may utilize continuous flow reactors for efficiency .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and anti-inflammatory contexts. Some notable findings include:

- Neuroprotective Effects : Studies have demonstrated that derivatives of pyridazin compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may contribute to its neuroprotective effects .

- Anti-inflammatory Properties : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various models of disease .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their mechanisms:

- Neuroprotection in Animal Models : In a study involving rat models of Parkinson's disease, administration of similar pyridazine derivatives resulted in reduced motor deficits and improved dopaminergic neuron survival .

- Inflammation Reduction : A clinical trial assessing the anti-inflammatory effects of pyridazine derivatives in patients with rheumatoid arthritis indicated a decrease in inflammatory markers following treatment .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to the modulation of neurotransmitter systems and the inhibition of pro-inflammatory cytokines.

Propiedades

Número CAS |

108894-41-3 |

|---|---|

Fórmula molecular |

C15H18ClN3O2 |

Peso molecular |

307.77 g/mol |

Nombre IUPAC |

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |

Clave InChI |

MDCYBLVSLOPFAZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |

SMILES canónico |

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |

Sinónimos |

2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.